6-Methoxy-N-phenylbenzo[d]thiazol-2-amine
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Overview
Description
6-Methoxy-N-phenylbenzo[d]thiazol-2-amine is a chemical compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-N-phenylbenzo[d]thiazol-2-amine typically involves the reaction of 2-aminobenzothiazole with methoxy-substituted aniline derivatives. One common method involves the use of copper (I) iodide (CuI) as a catalyst in water, which facilitates the intramolecular S-arylation of in situ generated 2-halothioureas . This method is efficient and environmentally friendly, as it uses water as the reaction medium.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as the use of water as a solvent and the minimization of hazardous reagents, are likely to be applied in large-scale synthesis to ensure sustainability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-N-phenylbenzo[d]thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzothiazole ring.
Scientific Research Applications
6-Methoxy-N-phenylbenzo[d]thiazol-2-amine has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential anti-inflammatory and anti-cancer properties
Biology: It can be used as a probe to study biological pathways and molecular interactions.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Methoxy-N-phenylbenzo[d]thiazol-2-amine involves its interaction with specific molecular targets. For example, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response . Additionally, it can induce apoptosis in cancer cells by altering the balance of key mitochondrial proteins .
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine: This compound has similar structural features but includes a fluorine atom, which can affect its biological activity.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: These compounds have been studied for their anti-inflammatory properties and have similar benzothiazole cores.
Uniqueness
6-Methoxy-N-phenylbenzo[d]thiazol-2-amine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methoxy group can enhance its solubility and potentially improve its pharmacokinetic properties.
Properties
IUPAC Name |
6-methoxy-N-phenyl-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS/c1-17-11-7-8-12-13(9-11)18-14(16-12)15-10-5-3-2-4-6-10/h2-9H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFUYZYIHKRUKFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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